molecular formula C12H11FN2O B3009429 N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-63-7

N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B3009429
CAS No.: 478249-63-7
M. Wt: 218.231
InChI Key: ISDNXPQCMNXNMI-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with a carboxamide group and a 4-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide typically involves the reaction of 4-fluorobenzylamine with 1H-pyrrole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized carboxamide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide
  • N-[(4-bromophenyl)methyl]-1H-pyrrole-2-carboxamide
  • N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide

Uniqueness

N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Biological Activity

N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a carboxamide group and a 4-fluorobenzyl moiety. The presence of the fluorine atom enhances the compound's lipophilicity and stability , which are crucial for its interaction with biological targets. The molecular formula is C13H12FN2OC_{13}H_{12}FN_2O with a molecular weight of approximately 232.25 g/mol.

The exact mechanism of action for this compound remains to be fully elucidated. However, insights can be drawn from structurally similar compounds:

  • Calcium Channel Modulation : Compounds similar to this compound have been shown to act as selective calcium antagonists, potentially modulating calcium signaling pathways.
  • Neurotransmitter Interactions : It may influence serotonin and dopamine signaling pathways, which could have implications for mood regulation and neuroprotection.

Antifungal Activity

Recent studies highlight the antifungal potential of pyrrole derivatives. For instance, compounds with similar structures have demonstrated significant activity against various fungal strains:

CompoundFungal StrainMIC (mg/mL)Reference
3eAspergillus niger0.156
3jAspergillus flavus0.156
5hA. fumigatus0.078

These findings suggest that this compound may exhibit similar antifungal properties, although specific data on this compound is limited.

Anticancer Potential

The compound's structural features suggest potential anticancer activity, particularly through interactions with cellular signaling pathways involved in proliferation and apoptosis:

  • In vitro Studies : Preliminary investigations indicate that pyrrole derivatives can inhibit the growth of cancer cell lines, although specific studies on this compound are still needed .

Case Studies and Research Findings

  • Antimicrobial Activity : A study explored the antimicrobial properties of related pyrrole derivatives, finding that halogen substitutions significantly influenced their activity against bacteria and fungi . This suggests that the fluorine substitution in this compound could enhance its antimicrobial efficacy.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the pyrrole structure can lead to enhanced biological activity. For example, substituents at specific positions on the phenyl ring have been linked to increased potency against various pathogens.
  • Pharmacokinetics : Similar compounds have shown favorable pharmacokinetic profiles, including high absorption rates and significant plasma protein binding, which may also apply to this compound.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-15-12(16)11-2-1-7-14-11/h1-7,14H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDNXPQCMNXNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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